molecular formula C14H11NO4 B326773 2-(2-Furoylamino)-3-phenylacrylic acid

2-(2-Furoylamino)-3-phenylacrylic acid

Cat. No.: B326773
M. Wt: 257.24 g/mol
InChI Key: WSASDVXTTVSULN-LUAWRHEFSA-N
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Description

2-(2-Furoylamino)-3-phenylacrylic acid (C₁₄H₁₃NO₅, molecular weight: 275.26 g/mol) is a substituted cinnamic acid derivative featuring a furoylamino group at the 2-position of the phenylacrylic acid backbone.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C14H11NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-9H,(H,15,16)(H,17,18)/b11-9-

InChI Key

WSASDVXTTVSULN-LUAWRHEFSA-N

SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Pharmacological Comparison of 2-(2-Furoylamino)-3-phenylacrylic Acid and Analogues

Compound Name Molecular Formula Key Substituents Biological Activity IC₅₀/Activity Highlights Reference ID
This compound C₁₄H₁₃NO₅ 2-Furoylamino, 3-phenylacrylic acid Not explicitly reported; inferred antioxidant/anti-inflammatory potential N/A
(E)-3-Phenylacrylic acid (Cinnamic acid) C₉H₈O₂ 3-Phenyl, α,β-unsaturated carboxylic acid Antioxidant, anti-inflammatory, hypolipidemic Radical scavenging: ~70% vs. Trolox
Compound 5a (Anticancer hybrid) C₁₉H₁₄Br₂N₂O₄ 3,5-Dibromo-7,8-dihydroxy-4-methyl-2-quinolone Antiproliferative (HCT-116 colon cancer) IC₅₀ = 1.89 µM
NSAID-Antioxidant Conjugates Variable Cinnamic acid + trolox/GABA/proline Dual antioxidant (Trolox-like) and anti-inflammatory (59% edema reduction) Hypolipidemic: 75% cholesterol↓
Ethyl 2-cyano-3-phenylacrylate C₁₂H₁₁NO₂ 2-Cyano, ethyl ester Synthetic intermediate for fine chemicals N/A
(E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic acid (Ferulic acid) C₁₀H₁₀O₄ 4-Hydroxy-3-methoxy substitution Neuroprotective, antioxidant, anti-inflammatory Widely used in cosmetics/drugs

Anticancer Activity

  • Compound 5a (): This cinnamic acid-2-quinolone hybrid demonstrated potent antiproliferative activity against HCT-116 cells (IC₅₀ = 1.89 µM), outperforming staurosporine. Mechanistically, it induced G2/M phase arrest and apoptosis via topoisomerase inhibition .

Antioxidant and Anti-inflammatory Profiles

  • NSAID-Antioxidant Conjugates (): Cinnamic acid-trolox hybrids (e.g., compound 6) exhibited radical scavenging activity surpassing Trolox. Compound 2 reduced carrageenan-induced edema by 59%, highlighting dual anti-inflammatory/antioxidant efficacy .
  • (E)-3-Phenylacrylic acid: As a core structure, it contributed to hypolipidemic effects (75.1% cholesterol reduction in hyperlipidemic rats) when conjugated with NO donors or antioxidants .

Pharmacokinetic and Mechanistic Insights

  • Structural Determinants of Activity: The furoylamino group in this compound may enhance bioavailability via hydrogen bonding, akin to furan-containing drugs like ranitidine. α,β-Unsaturation in cinnamic acid derivatives enables redox modulation and enzyme inhibition (e.g., cyclooxygenase, topoisomerases) .

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